molecular formula C10H15O4PS B12055734 Fenthoxon (S-Methyl-d3)

Fenthoxon (S-Methyl-d3)

Cat. No.: B12055734
M. Wt: 265.28 g/mol
InChI Key: ZNRZGJAHNMGWQN-GKOSEXJESA-N
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Description

Fenthoxon (S-Methyl-d3) is a deuterated analog of fenthion oxon, an organophosphorus compound. The deuterium substitution in the S-methyl group enhances its stability and allows for its use in various scientific applications, particularly in isotope dilution mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenthoxon (S-Methyl-d3) typically involves the reaction of sodium sulfonate with D3-p-toluenesulfonyl methyl ester in an organic solvent at room temperature for 2-10 hours . This method is efficient, yielding a stable product with high reaction activity and minimal side reactions.

Industrial Production Methods

Industrial production of Fenthoxon (S-Methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Fenthoxon (S-Methyl-d3) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fenthoxon (S-Methyl-d3) is widely used in scientific research due to its stability and deuterium labeling. Its applications include:

Mechanism of Action

Fenthoxon (S-Methyl-d3) exerts its effects through its interaction with enzymes and other molecular targets. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and providing insights into enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenthoxon (S-Methyl-d3) is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical applications. Its ability to undergo various chemical reactions under mild conditions makes it a versatile reagent in scientific research.

Properties

Molecular Formula

C10H15O4PS

Molecular Weight

265.28 g/mol

IUPAC Name

dimethyl [3-methyl-4-(trideuteriomethylsulfanyl)phenyl] phosphate

InChI

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3

InChI Key

ZNRZGJAHNMGWQN-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(OC)OC)C

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC

Origin of Product

United States

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